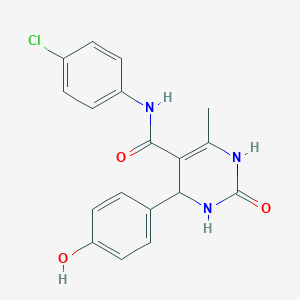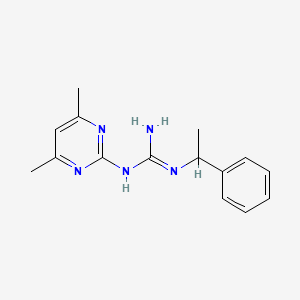![molecular formula C31H26ClIN2O4 B5075641 acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5075641.png)
acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the complex imidazole and diphenyl structures.
Indole-3-acetic acid: Contains an indole ring and acetic acid moiety but differs significantly in its overall structure and properties.
Cetirizine: Contains a chlorophenyl group and is used as an antihistamine, but its structure and applications are distinct.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
Propiedades
IUPAC Name |
acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClIN2O2.C2H4O2/c1-34-25-17-22(16-24(31)28(25)35-18-19-12-14-23(30)15-13-19)29-32-26(20-8-4-2-5-9-20)27(33-29)21-10-6-3-7-11-21;1-2(3)4/h2-17H,18H2,1H3,(H,32,33);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOPUWQAWSVUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C(=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)I)OCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-ethoxyphenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5075564.png)
![2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B5075568.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5075570.png)

![methyl 3-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4-chlorobenzoate](/img/structure/B5075595.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5075609.png)
![1-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5075615.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5075616.png)
![N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B5075628.png)
![1-(4-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5075636.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B5075646.png)


